molecular formula C6H13ClN2O3 B2798668 methyl3-(2-aminoacetamido)propanoatehydrochloride CAS No. 208829-58-7

methyl3-(2-aminoacetamido)propanoatehydrochloride

Cat. No.: B2798668
CAS No.: 208829-58-7
M. Wt: 196.63
InChI Key: HYXWRPKMAAUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl3-(2-aminoacetamido)propanoatehydrochloride is a chemical compound with a variety of applications in scientific research. It is known for its unique structure, which includes an aminoacetyl group and a propanoate ester, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(2-aminoacetamido)propanoatehydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

methyl3-(2-aminoacetamido)propanoatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

methyl3-(2-aminoacetamido)propanoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl3-(2-aminoacetamido)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s aminoacetyl group is crucial for its binding affinity and specificity towards target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Methyl 3-[(4-aminobenzoyl)amino]propanoate

Uniqueness

methyl3-(2-aminoacetamido)propanoatehydrochloride stands out due to its unique aminoacetyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specificity and reactivity are crucial .

Properties

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)2-3-8-5(9)4-7;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXWRPKMAAUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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